
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound with the molecular formula C9H9ClN4O. It is a member of the phenol family, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound also contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This unique structure endows the compound with various chemical and biological properties .
準備方法
The synthesis of 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves the reaction of 4-chlorophenol with 4H-1,2,4-triazole under specific conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia.
科学的研究の応用
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
類似化合物との比較
4-chloro-2-(4H-1,2,4-triazol-4-yl)phenol can be compared with other similar compounds such as:
4-chloro-2-(4H-1,2,4-triazol-4-ylamino)methyl]phenol: This compound has a similar structure but with an additional amino group, which may alter its chemical and biological properties.
5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl(phenyl)methanone: . The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
4-chloro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-2-8(13)7(3-6)12-4-10-11-5-12/h1-5,13H |
InChIキー |
XLANZRQYERKRPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine hydrochloride](/img/structure/B13249571.png)
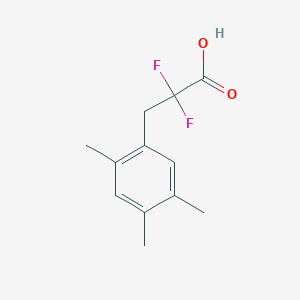
amine](/img/structure/B13249576.png)
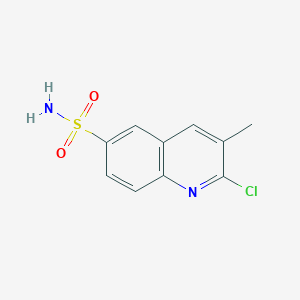
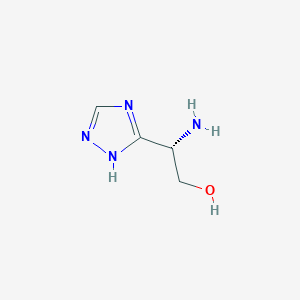
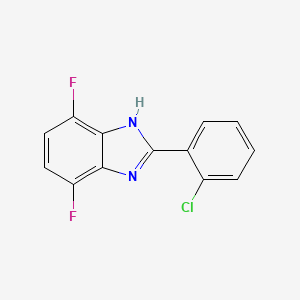

![2-[(1-Phenylethyl)amino]acetamide](/img/structure/B13249620.png)
![{2-[(3-Methylpentan-2-yl)amino]phenyl}methanol](/img/structure/B13249625.png)
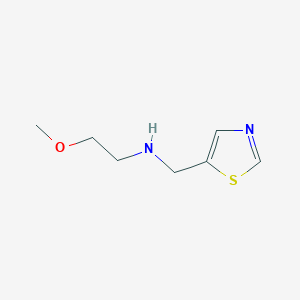
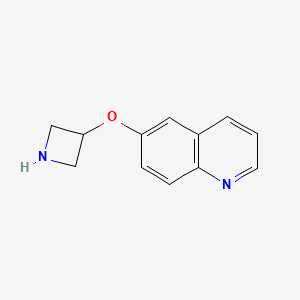
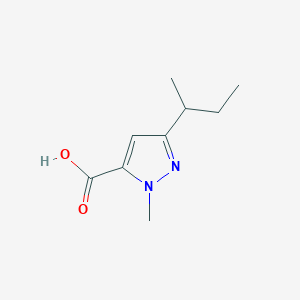

![3-[(Furan-2-ylmethyl)amino]benzonitrile](/img/structure/B13249647.png)
